5-Bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride
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Description
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-9-azatricyclo[8.1.1.0^2,7]dodeca-2(7),3,5-triene;hydrochloride involves a multi-step process. In one study, 1H- and 3H-Cyclopent[a]azulenes, which are structurally similar to the compound , were synthesized starting from dihydro compounds. These were then brominated using N-bromosuccinimide (NBS) and subsequently dehydrobrominated by refluxing in chloroform. This method could potentially be adapted for the synthesis of 5-Bromo-9-azatricyclo[8.1.1.0^2,7]dodeca-2(7),3,5-triene;hydrochloride by altering the starting materials and reaction conditions to fit the unique structure of the target compound .
Another relevant synthesis approach involved the creation of 9-bromo- and 9-chlorobicyclo[4.2.1]nona-2,4,6-trienes, which share the bicyclic component with the compound of interest. This synthesis was achieved in three stereoselective steps from a bis(selenophenyl) derivative, with an overall yield of 79% for the bromide. This process included a novel rearrangement that preserved the ring system, which could be insightful for the synthesis of similarly structured compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-9-azatricyclo[8.1.1.0^2,7]dodeca-2(7),3,5-triene;hydrochloride is likely to be complex, given its tricyclic nature and the presence of a bromine atom. The studies reviewed do not directly analyze this compound but provide insights into related structures. For instance, the cyclopent[a]azulenes synthesized in one study have an electron-withdrawing group at the 9-position, which could influence the electronic distribution and reactivity of the molecule . The bicyclic compounds synthesized in another study could offer information on the conformational stability and electronic properties of tricyclic systems .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactions of structurally related compounds. The cyclopent[a]azulenes were able to undergo base-catalyzed condensation with carbonyl compounds to form methylenecyclopent[a]azulene derivatives . This suggests that the azatricyclo compound might also participate in similar condensation reactions, especially if it possesses reactive sites comparable to the cyclopent[a]azulenes. The deuterium-labeling experiment in the synthesis of the bicyclic compounds indicates a rearrangement that could be relevant for understanding the dynamic behavior of the azatricyclo compound under certain conditions .
Physical and Chemical Properties Analysis
The physical properties of the methylenecyclopent[a]azulenes, which may share some similarities with 5-Bromo-9-azatricyclo[8.1.1.0^2,7]dodeca-2(7),3,5-triene;hydrochloride, were discussed in one of the studies. These properties include solubility, melting points, and possibly UV/Vis absorption characteristics, which are important for the identification and application of the compound . The overall yields reported for the synthesis of the bicyclic compounds provide a benchmark for the efficiency of synthetic methods that could be applied to the azatricyclo compound .
Scientific Research Applications
Novel Structural Types and Synthesis Techniques
Bridged Urea Derivatives : Research into bridged urea derivatives bearing azatricyclo[4.3.1.0^3,8]decane moiety has led to the discovery of novel and unusual structural types of bridged tricyclic ureas. These compounds were synthesized in an attempt to create antihypotensive agents, highlighting a new approach to designing potential therapeutic agents (Alexeev et al., 2019).
Regiospecific Bromination : Studies on the regiospecific bromination of tricyclic compounds have demonstrated high reactivity and selectivity, contributing to a deeper understanding of bromination reactions and offering insights into more efficient synthetic routes (Inamoto et al., 1978).
Carbonylative Carbotricyclization : The use of silicon-initiated carbonylative carbotricyclization and [2+2+2+1] cycloaddition processes catalyzed by rhodium complexes opens new pathways for creating fused tricyclic products. This innovative approach has significant implications for synthesizing complex polycyclic compounds from simpler enediynes (Bennacer et al., 2005).
Bromination and Radical Rearrangement : Explorations into the bromination of benzobicyclic systems have led to the observation of rearranged and non-rearranged products, offering insights into radical reaction mechanisms and the impact of bromination on molecular structure (Daştan, 2001).
Strained Bicyclic Alkynes and Allenes : The generation and trapping of highly strained bicyclic alkynes and allenes highlight the potential for synthesizing novel compounds with unique properties. These studies provide a foundation for developing new synthetic strategies and understanding the behavior of strained systems (Tümer et al., 2001).
properties
IUPAC Name |
5-bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-1-2-11-7-4-10(5-7)13-6-8(11)3-9;/h1-3,7,10,13H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWUJKKTVOEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NCC3=C2C=CC(=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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